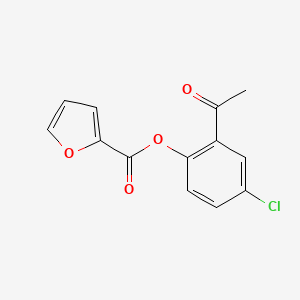
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine, also known as Ro 31-8220, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used in various biochemical and physiological studies.
作用机制
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 inhibits PKC by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups to target proteins. This results in the inhibition of downstream signaling pathways that are regulated by PKC, such as the activation of transcription factors and the release of intracellular calcium.
Biochemical and Physiological Effects
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as regulate insulin secretion in pancreatic beta cells. (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 has also been shown to modulate the activity of ion channels and transporters, such as the Na+/K+ ATPase and the Na+/H+ exchanger.
实验室实验的优点和局限性
One advantage of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 is its non-specificity, which allows for the inhibition of multiple protein kinases simultaneously. This can be useful in studying complex signaling pathways that involve multiple kinases. However, the non-specificity of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 can also be a limitation, as it may interfere with other cellular processes that are not directly related to the target kinase. Additionally, the use of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 may not be suitable for in vivo studies, as it may have off-target effects and toxicity.
未来方向
There are several future directions for the use of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 in scientific research. One direction is to study its effects on specific PKC isoforms and other protein kinases, in order to better understand their roles in various cellular processes. Another direction is to investigate the potential therapeutic applications of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 in diseases such as cancer and diabetes. Additionally, the development of more specific inhibitors that target individual kinases may provide a more precise tool for studying cellular signaling pathways.
合成方法
The synthesis of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 involves several steps, including the reaction of 5-bromo-2-methoxybenzaldehyde with magnesium to form a Grignard reagent, which is then reacted with (1,2-diphenylethyl)amine to produce the final product. The yield of this synthesis method is typically around 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 has been widely used in scientific research as a protein kinase inhibitor. It is a non-specific inhibitor of protein kinase C (PKC) isoforms, which play important roles in various signaling pathways. (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 has also been shown to inhibit other protein kinases, such as mitogen-activated protein kinase (MAPK) and glycogen synthase kinase-3 (GSK-3).
属性
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1,2-diphenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO/c1-25-22-13-12-20(23)15-19(22)16-24-21(18-10-6-3-7-11-18)14-17-8-4-2-5-9-17/h2-13,15,21,24H,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTDVNHGOWMBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5221783.png)
![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5221835.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5221840.png)

![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)